2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine
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Overview
Description
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where trifluoromethyl radicals or nucleophilic trifluoromethyl sources are employed . The reaction conditions often include the use of hydrosilylation reactions to activate the substrates, followed by reactions with reagents like Togni Reagent I .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The choice of reagents and conditions is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .
Scientific Research Applications
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the cyclobutyl ring.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains a chloro group instead of the cyclobutyl ring.
6-(Trifluoromethyl)-3-pyridinamine: Similar pyridine structure but different substitution pattern.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which impart distinct chemical and physical properties
Biological Activity
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its interactions with biomolecules, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a cyclobutyl ring, which is further linked to a pyridin-3-amine moiety. Its molecular formula is C10H10F3N, with a molecular weight of approximately 216.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various biological targets.
The biological activity of this compound is hypothesized to involve binding to specific receptors or enzymes. The lipophilic nature imparted by the trifluoromethyl group may facilitate interactions with lipid membranes, while the pyridin-3-amine moiety could modulate enzymatic activities or receptor functions. This mechanism suggests that the compound could play a role in various biochemical pathways, making it a candidate for drug discovery.
Biological Activity Overview
Research indicates that this compound may exhibit:
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing some analogs and their similarity indices:
Compound Name | Structure Type | Similarity Index |
---|---|---|
6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine | Cyclopropyl analog | 0.94 |
6-[1-(Trifluoromethyl)cyclopentyl]pyridin-3-amine | Cyclopentyl analog | 0.94 |
6-[1-(Trifluoromethyl)cyclohexyl]pyridin-3-amine | Cyclohexyl analog | 0.94 |
2-Cyclopropyl-1,1,1-trifluoropropan-2-amine | Trifluorinated cyclopropane | 0.91 |
These compounds share structural features that may influence their biological activities similarly. However, the unique cyclobutyl structure in this compound may confer distinct reactivity and interaction profiles.
Case Study: Inhibition of Enzymatic Activity
In a recent study focused on azaindole-based MAP4K1 inhibitors, compounds similar in structure to this compound were evaluated for their inhibitory effects on specific kinases. It was found that modifications to the cyclobutyl structure significantly impacted both potency and selectivity towards target enzymes . This highlights the importance of structural variations in determining biological outcomes.
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for developing effective therapeutic agents with favorable bioavailability profiles .
Properties
CAS No. |
2866322-75-8 |
---|---|
Molecular Formula |
C10H11F3N2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-2-5-9)8-7(14)3-1-6-15-8/h1,3,6H,2,4-5,14H2 |
InChI Key |
WQWMEWKAKCPKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=N2)N)C(F)(F)F |
Origin of Product |
United States |
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